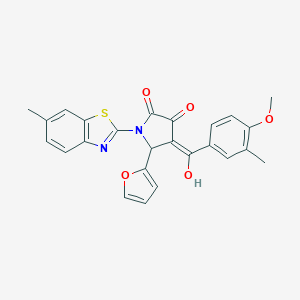
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as FMBP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has a number of biochemical and physiological effects. For example, 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it has been shown to have anti-cancer and neuroprotective properties, which makes it a promising compound for further research. However, one of the limitations of using 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are a number of future directions for research on 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could be to further investigate the mechanism of action of 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, which would provide a better understanding of how it works and could lead to the development of more targeted treatments. Another area of research could be to explore the use of 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in combination with other compounds, such as chemotherapy drugs, to enhance its anti-cancer effects. Finally, research could also focus on the development of new synthetic methods for 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, which could lead to more efficient and cost-effective production of the compound.
Métodos De Síntesis
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-methoxy-3-methylbenzoyl chloride to form an intermediate compound. This intermediate is then reacted with furfuryl alcohol and 2,4-pentanedione to produce 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is in the field of cancer research. Studies have shown that 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has anti-cancer properties and can inhibit the growth of cancer cells. In addition, 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propiedades
Nombre del producto |
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C25H20N2O5S |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(4E)-5-(furan-2-yl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20N2O5S/c1-13-6-8-16-19(11-13)33-25(26-16)27-21(18-5-4-10-32-18)20(23(29)24(27)30)22(28)15-7-9-17(31-3)14(2)12-15/h4-12,21,28H,1-3H3/b22-20+ |
Clave InChI |
UNWBDBVTULTHIQ-LSDHQDQOSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC(=C(C=C4)OC)C)\O)/C(=O)C3=O)C5=CC=CO5 |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=C(C=C4)OC)C)O)C(=O)C3=O)C5=CC=CO5 |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=C(C=C4)OC)C)O)C(=O)C3=O)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-{2-(3,4-dichlorophenyl)-1-[2-(diethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B266719.png)
![3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266720.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266721.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266724.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266725.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266726.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266730.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266734.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266737.png)
![4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266738.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266740.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266742.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266743.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266745.png)